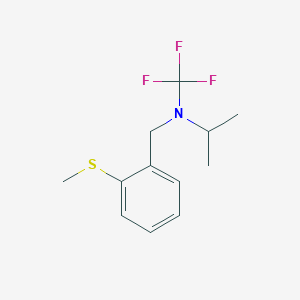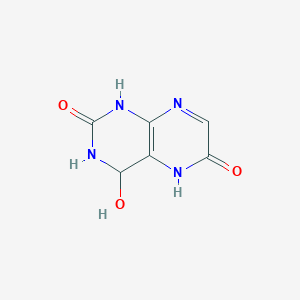
4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione is a heterocyclic organic compound with the molecular formula C6H6N4O3 It belongs to the pteridine family, which is known for its diverse biological activities and presence in various natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine derivatives with dihydroxyacetone phosphate, followed by cyclization and oxidation steps . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridine derivatives.
Reduction: Reduction reactions can yield tetrahydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various pteridine derivatives with different functional groups, which can exhibit unique biological activities.
Applications De Recherche Scientifique
4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. For example, it may inhibit dihydrofolate reductase, an enzyme involved in folate metabolism .
Comparaison Avec Des Composés Similaires
2,6-Pteridinedione: Another pteridine derivative with similar structural features.
4-Hydroxy-2-quinolone: A compound with a similar hydroxyl group but different ring structure.
5-Acetyl-4-hydroxy-1,3-thiazine-2,6-dione: A thiazine derivative with comparable functional groups.
Uniqueness: 4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione is unique due to its specific pteridine ring structure and the presence of both hydroxyl and keto groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
91184-15-5 |
|---|---|
Formule moléculaire |
C6H6N4O3 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
4-hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione |
InChI |
InChI=1S/C6H6N4O3/c11-2-1-7-4-3(8-2)5(12)10-6(13)9-4/h1,5,12H,(H,8,11)(H2,7,9,10,13) |
Clé InChI |
NTNCDLUGSFSOAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(NC(=O)N2)O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


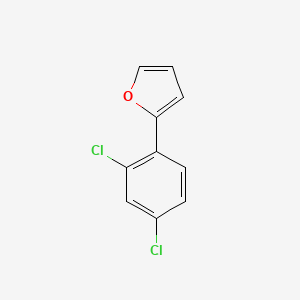


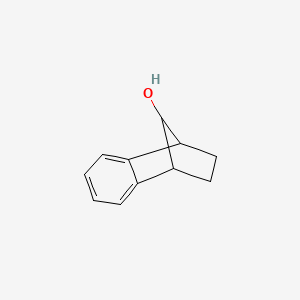
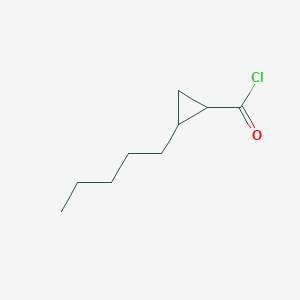
![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
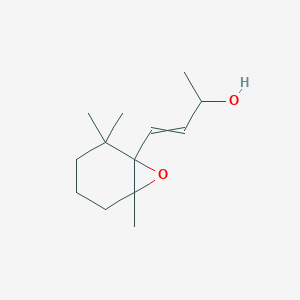
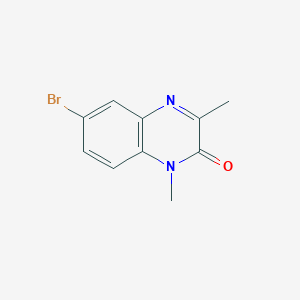
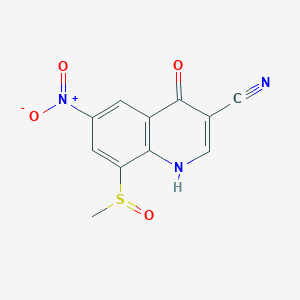
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)

![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)
